SLC4011540
Description
Properties
Molecular Formula |
C24H23ClF3N7OS |
|---|---|
Molecular Weight |
550.0012 |
IUPAC Name |
(S)-Amino(2-((3-(4-((4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)-amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl)-methaniminium Chloride |
InChI |
InChI=1S/C24H22F3N7OS.ClH/c25-24(26,27)16-4-1-3-15(11-16)19-13-36-23(31-19)30-17-8-6-14(7-9-17)21-32-20(35-33-21)12-18-5-2-10-34(18)22(28)29;/h1,3-4,6-9,11,13,18H,2,5,10,12H2,(H3,28,29)(H,30,31);1H/t18-;/m0./s1 |
InChI Key |
QNQOQMJGGNKMLR-FERBBOLQSA-N |
SMILES |
[NH2+]=C(N)N1[C@H](CC2=NC(C3=CC=C(NC4=NC(C5=CC=CC(C(F)(F)F)=C5)=CS4)C=C3)=NO2)CCC1.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SLC4011540; SLC-4011540; SLC 4011540. |
Origin of Product |
United States |
Scientific Research Applications
Cancer Treatment
SLC4011540 has shown promise in preclinical studies as an anti-cancer agent. Its dual inhibition of SphK1 and SphK2 contributes to:
- Reduction of Tumor Cell Viability : Research indicates that this compound reduces the viability of various cancer cell lines, suggesting its potential as a therapeutic agent against tumors. For instance, it has been documented to sensitize cancer cells to chemotherapeutic agents, enhancing the effectiveness of existing treatments .
- Mechanisms of Action : The compound induces apoptosis in cancer cells by increasing intracellular ceramide levels, which are known to promote cell death. Additionally, it has been shown to suppress migration and proliferation in hepatocellular carcinoma (HCC) models by interfering with key signaling pathways such as Wnt/β-catenin .
Inflammatory Diseases
In addition to its anti-cancer properties, this compound has applications in the modulation of inflammatory responses:
- Anti-Inflammatory Effects : The compound has been noted for its ability to suppress inflammation by inhibiting the activation of pro-inflammatory pathways. This includes its impact on immune cell signaling associated with Toll-like receptors (TLRs) and nucleotide-binding oligomerization domain-containing proteins (NODs), which are critical in autoimmune conditions .
- Case Studies : In murine models of systemic lupus erythematosus, this compound demonstrated significant reductions in inflammatory markers and improved clinical outcomes, suggesting its potential for treating autoimmune diseases .
Data Tables
The following tables summarize key findings related to the applications of this compound.
Case Study 1: Hepatocellular Carcinoma
In a study involving HCC cell lines, treatment with this compound led to a significant decrease in cell viability (IC50 values indicating effective concentrations) and induced apoptosis through increased ceramide levels. The combination therapy with traditional chemotherapeutics further enhanced these effects.
Case Study 2: Autoimmune Disease Model
In murine models of systemic lupus erythematosus, administration of this compound resulted in decreased levels of inflammatory cytokines and improved overall health markers compared to control groups. This suggests a therapeutic potential for managing autoimmune conditions through modulation of sphingolipid metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
SLC4011540 is compared below with structurally or functionally analogous SphK inhibitors, focusing on selectivity, structural features, and therapeutic implications.
Structural and Functional Comparison
| Compound | Target Specificity | Structural Class | Key Structural Features | Therapeutic Focus |
|---|---|---|---|---|
| This compound | SK1/SK2 dual | Naphthalene-based | Lipophilic tail with phenyl rings | Cancer, Inflammation |
| SLC4101431 | SK2-selective | Bicyclic aryl-based | Isoquinoline core | Autoimmune diseases |
| SKI-II | SK1/SK2 dual | Non-naphthalene | Pyridine backbone | Broad-spectrum research |
| SLC5091592 | Undisclosed | Naphthalene-based | Modified alkyl tail | Preclinical evaluation |
| Compound 49 | SK1/SK2 dual | Quinazoline-based | Heterocyclic scaffold | Cancer resistance |
Key Findings and Differentiation
Dual vs. Selective Inhibition: this compound and SKI-II are dual SK1/SK2 inhibitors, while SLC4101431 selectively targets SK2. Dual inhibitors may offer broader therapeutic effects but risk off-target side effects compared to selective agents . SKI-II, a non-naphthalene compound, demonstrates broad anti-cancer activity but lacks the naphthalene core that enhances binding affinity in this compound .
Structural Determinants of Activity: Tail Modifications: this compound and SLC5091592 share a naphthalene core but differ in tail structure. The phenyl rings in this compound’s tail are essential for mimicking sphingosine, enabling competitive inhibition . In contrast, SLC5091592’s alkyl tail modifications may alter pharmacokinetics . Core Scaffold: SLC4101431’s isoquinoline core confers SK2 selectivity, whereas this compound’s naphthalene core supports dual inhibition .
Inflammation: SK2-selective inhibitors (e.g., SLC4101431) may excel in autoimmune diseases by modulating IL-12/IFN-γ signaling without SK1-related side effects .
Mechanistic Insights
- Binding Mode : this compound competes with sphingosine at the SphK active site, leveraging its naphthalene core and tail phenyl rings for hydrophobic interactions. This contrasts with SKI-II, which relies on a pyridine scaffold for binding .
- Lipophilicity : The lipophilic tail in this compound enhances membrane permeability, a trait shared with SLC5091592 but absent in SKI-II .
Preparation Methods
Initial Synthesis of Key Intermediates
The synthesis begins with 4-aminobenzonitrile (12 ), which undergoes acetylation using trifluoroacetic anhydride to yield 4-trifluoromethylacetamide benzonitrile (13 ). This intermediate is critical for introducing electron-withdrawing groups that enhance subsequent cyclization reactions. Treatment of 13 with hydroxylamine hydrochloride and triethylamine in ethanol under microwave irradiation (100°C, 30 minutes) generates amidoxime 14 , which is subsequently reacted with homoproline in the presence of HCTU (2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and Hunig’s base (diisopropylethylamine) to form 1,2,4-oxadiazole derivative 15 .
Deprotection of the trifluoroacetate group in 15 using lithium hydroxide in tetrahydrofuran (THF) produces primary amine 16 . Thiourea 17 is then synthesized by treating 16 with thiocarbodiimidazole and ammonium hydroxide, enabling the introduction of sulfur-containing moieties essential for kinase inhibition.
Aminothiazole Formation and Guanidine Functionalization
The pivotal step involves coupling thiourea 17 with α-bromoketones under microwave-assisted conditions (ethanol, 80°C, 20 minutes) to form aminothiazole derivatives 18a–ee . For this compound (20l ), the α-bromoketone substrate incorporates a 4-fluorophenyl group, which enhances binding affinity to SphK1/2. The Boc (tert-butoxycarbonyl) protecting group on 18l is removed with trifluoroacetic acid, followed by guanidinylation using -di-Boc-1H-pyrazole-1-carboxamidine under microwave irradiation to yield 19l . Final treatment with HCl gas affords the hydrochloride salt of this compound (20l ).
Analytical Characterization
Structural Validation
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirmed the structure of this compound. Key NMR signals include a singlet at δ 8.21 ppm (oxadiazole proton), a doublet at δ 7.89 ppm (aromatic protons adjacent to the trifluoromethyl group), and a multiplet at δ 3.45–3.62 ppm (pyrrolidine protons). HRMS analysis provided a molecular ion peak at 567.1842 , consistent with the theoretical mass of .
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) confirmed a purity of >98% for this compound, using a C18 column (4.6 × 150 mm, 5 μm) and a gradient of acetonitrile/water (0.1% formic acid) at 1.0 mL/min.
Biological Evaluation and Pharmacological Data
Enzyme Inhibition Assays
This compound exhibited potent inhibition of recombinant human SphK1 ( = 120 nM) and SphK2 ( = 90 nM) in radiometric assays using as a phosphate donor. Comparative data for select analogs are summarized below:
| Compound | R Group | X Group | SphK1 (nM) | SphK2 (nM) |
|---|---|---|---|---|
| 20l | 4-Fluorophenyl | NH | 120 ± 6 | 90 ± 4 |
| 20k | 3-Chlorophenyl | NH | 57 ± 0.4 | 36 ± 1 |
| 20dd | 2-Naphthyl | NH | 100 ± 2 | 27 ± 12 |
Table 1. Inhibitory activity of this compound and analogs against SphK isoforms.
Cellular Efficacy and Selectivity
In MDA-MB-231 breast cancer cells, this compound reduced intracellular S1P levels by 72% at 10 μM, as measured by LC-MS/MS. Flow cytometry revealed G2/M phase arrest (45% at 5 μM), confirming tubulin polymerization inhibition, a downstream effect of SphK blockade. The selectivity index (SI) for this compound was 8.3 against SphK1 and 12.1 against SphK2, calculated as the ratio of IC values in non-cancerous hTERT-RPE1 cells versus cancer cells .
Q & A
Q. Q. How should contradictory findings between in vitro potency and in vivo efficacy of this compound be addressed in grant proposals?
- Answer :
- Propose pharmacokinetic studies (e.g., bioavailability, half-life) to identify absorption barriers.
- Include metabolite profiling to assess active/inactive derivatives.
- Use patient-derived xenograft (PDX) models to improve clinical translatability .
Data Reporting and Reproducibility
Q. What metadata standards are critical for publishing this compound-related research?
- Answer :
- Provide raw data for docking scores, spectral analyses, and dose-response curves in public repositories (e.g., Zenodo).
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.
- Document instrument calibration and software versions (e.g., AutoDock Vina 1.2.0) .
Q. How can researchers mitigate bias when interpreting this compound’s preclinical efficacy data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
